molecular formula C18H17FN2O3S B2638584 1-(4-fluorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 831237-01-5

1-(4-fluorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B2638584
CAS RN: 831237-01-5
M. Wt: 360.4
InChI Key: JBDPXSSBWLUGDK-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H17FN2O3S and its molecular weight is 360.4. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The chemical synthesis of related thieno[3,4-d]imidazol-2(3H)-one derivatives involves various reactions showcasing the compound's versatility in synthetic organic chemistry. Ellis et al. (1972) demonstrated the preparation of trans-fused ureas and their structural analysis via X-ray crystallography, highlighting the utility of such compounds in detailed molecular structure elucidation Ellis, F., Sammes, P. G., Hursthouse, M., & Neidle, S. (1972).

Photophysical Properties and Application in MOFs

Wang et al. (2021) explored the magnetism and luminescence of a metal-organic framework (MOF) derived from an emissive terthiophene-based imidazole linker, demonstrating dual functional properties of ligand-based emission and metal-based magnetic behaviors. This research signifies the potential of thieno[3,4-d]imidazol-2(3H)-one derivatives in the development of advanced materials with unique photophysical characteristics Wang, W., He, J.-H., Guo, H., Dunning, S. G., Humphrey, S. M., & Jones, R. A. (2021).

Antimicrobial Activity

Saravanan, J., Mohan, S., & Roy, J. (2010) synthesized and evaluated a series of 3-substituted amino-4,5-tetramethylene thieno[2,3-d][1,2,3]-triazine-4(3H)-ones for their antimicrobial activity, indicating the potential of thieno[3,4-d]imidazol-2(3H)-one derivatives as potent antimicrobial agents. This research supports the exploration of these compounds in developing new antimicrobial drugs Saravanan, J., Mohan, S., & Roy, J. (2010).

Photochromic Behavior and Magnetic Relaxation

Cao, D.-K., Wei, R.-H., Li, X.-X., & Gu, Y.-W. (2015) synthesized and characterized multifunctional mononuclear complexes displaying distinct photochromic behavior and slow magnetic relaxation. The study of these complexes contributes to the understanding of the structural and electronic factors influencing photochromic and magnetic properties, potentially applicable in developing new materials for information storage and sensing technologies Cao, D.-K., Wei, R.-H., Li, X.-X., & Gu, Y.-W. (2015).

properties

IUPAC Name

1-(4-fluorophenyl)-3-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S/c1-12-3-2-4-15(9-12)21-17-11-25(23,24)10-16(17)20(18(21)22)14-7-5-13(19)6-8-14/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDPXSSBWLUGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

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